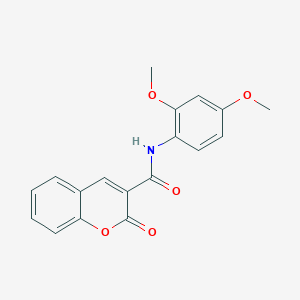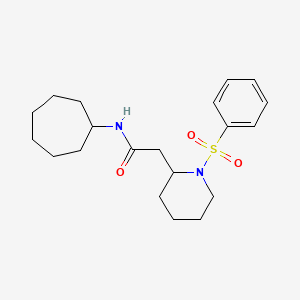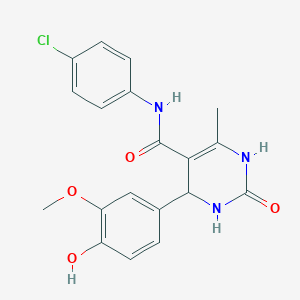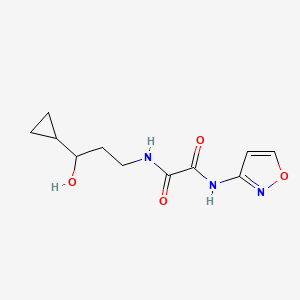![molecular formula C13H17N3O2 B2585275 N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide CAS No. 1645551-23-0](/img/structure/B2585275.png)
N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.298. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of cyanoacetamides, such as N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods that have been used to prepare N-aryl or N-heteryl cyanoacetamides include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Heterocyclic Synthesis
N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide: is a key precursor in the synthesis of various organic heterocycles . The cyano and carbonyl functional groups in these compounds are reactive centers that facilitate the formation of heterocyclic compounds when treated with bidentate reagents. This property is exploited in the synthesis of novel heterocyclic moieties that have potential applications in pharmaceuticals.
Biological Activity
The derivatives of cyanoacetamide exhibit a range of biological activities, which has garnered the interest of biochemists . Research has shown that these compounds can be used to develop new chemotherapeutic agents, making them valuable in the field of medicinal chemistry.
Synthetic Utility
The synthetic utility of N-aryl and/or N-heteryl cyanoacetamides is significant. They serve as versatile intermediates for building complex organic structures . The active hydrogen on the C-2 position of these compounds can undergo various condensation and substitution reactions, enabling the synthesis of a wide array of compounds.
Preparation Methods
Several methods exist for the preparation of N-aryl or N-heteryl cyanoacetamides , including neat methods without solvents, fusion, and refluxing in solvent methods . These methods are crucial for the large-scale production and application of these compounds in industrial settings.
Formation of Biologically Active Compounds
N-cyanoacetamides: are used extensively in the formation of biologically active compounds . Their reactivity allows for the creation of compounds that can be tested for various biological activities, contributing to the discovery of new drugs and treatments.
Chemotherapeutic Potential
The potential of N-cyanoacetamides in evolving better chemotherapeutic agents is a significant area of research . The ability to synthesize a variety of novel compounds with potential anticancer properties makes this class of chemicals a valuable asset in the fight against cancer.
properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16(2)9-13(17)15-11(8-14)10-6-4-5-7-12(10)18-3/h4-7,11H,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXAZKLPUHCKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC(C#N)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2585196.png)
![3-(((4-(Thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2585198.png)



![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2585202.png)

![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)

![4-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2585210.png)
![ethyl 3-ethyl-5-{[(4-isopropylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2585213.png)
![6-(4-methoxyphenethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585215.png)